molecular formula C22H30N2O2 B2551626 3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide CAS No. 851402-92-1

3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide

Cat. No.: B2551626
CAS No.: 851402-92-1
M. Wt: 354.494
InChI Key: SCTRJOILYNDKMZ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is an organic compound that belongs to the class of amides This compound features a cyclohexyl group, a quinoline derivative, and a propanamide moiety

Scientific Research Applications

3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl group and the propanamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine derivatives: These compounds share the cyclohexyl group and may have similar chemical properties.

    Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.

    Amides: These compounds share the amide functional group and may have similar reactivity.

Uniqueness

3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-15-12-19-14-18(22(26)24-20(19)13-16(15)2)10-11-23-21(25)9-8-17-6-4-3-5-7-17/h12-14,17H,3-11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTRJOILYNDKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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